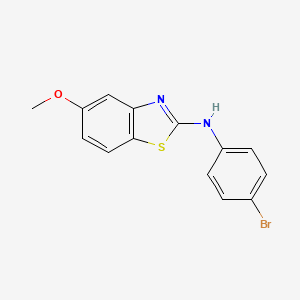

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like acidity, basicity, reactivity, etc .Applications De Recherche Scientifique

Fluorescent and Colorimetric pH Probe

A study developed a fluorescent and colorimetric pH probe utilizing the benzothiazole moiety, which could potentially serve as a real-time pH sensor for intracellular pH imaging. The benzothiazole component of N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine plays a crucial role in the emissive part of the molecule and ensures excellent water solubility (Diana, Caruso, Tuzi, & Panunzi, 2020).

Antitumor Activities

The antitumor potential of benzothiazoles, including derivatives similar to this compound, has been studied. These compounds display selective antitumor activity against various cancer cell lines, with metabolism playing a central role in their mode of action (Chua et al., 1999).

Amino Acid Prodrugs of Antitumor Benzothiazoles

The synthesis of amino acid prodrugs of novel antitumor benzothiazoles has been evaluated. These prodrugs demonstrate the potential for clinical evaluation due to their selective antitumor properties and manageable side effects (Bradshaw et al., 2002).

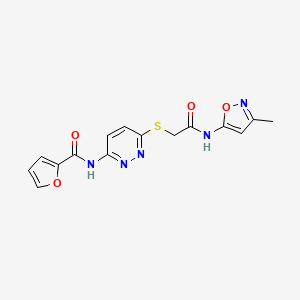

Synthesis of 1,2,4-Triazole Derivatives

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include structures related to benzothiazoles, have been explored. These compounds have shown good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Synthesis of 2-Amino-6-Arylbenzothiazoles

The synthesis of 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions has been investigated, revealing potent urease enzyme inhibition and nitric oxide scavenging activities, which are significant for pharmaceutical and biological applications (Gull et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-bromophenyl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIQWEBLVQWUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

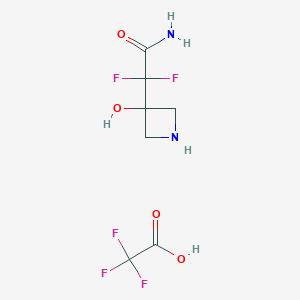

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2964818.png)

![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)

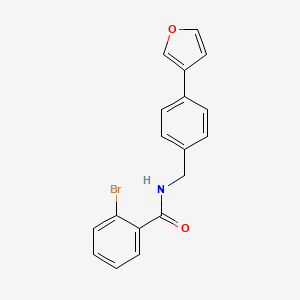

![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)

![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)